molecular formula C13H19NO4S B7085435 N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide

N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide

Cat. No.: B7085435
M. Wt: 285.36 g/mol
InChI Key: QROXGOJTSZYHPY-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide is a complex organic compound that features a cyclopropyl group, a methoxymethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-14(13(10-15)6-7-13)19(16,17)12-5-3-4-11(8-12)9-18-2/h3-5,8,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROXGOJTSZYHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1(CC1)CO)S(=O)(=O)C2=CC=CC(=C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropanation of an appropriate alkene, followed by functional group transformations to introduce the hydroxymethyl and methoxymethyl groups. The final step usually involves the sulfonamide formation through the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(hydroxymethyl)cyclopropyl]-3-iodo-N-methylbenzenesulfonamide
  • N-[1-(hydroxymethyl)cyclopropyl]-3-chloro-N-methylbenzenesulfonamide

Uniqueness

N-[1-(hydroxymethyl)cyclopropyl]-3-(methoxymethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the methoxymethyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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